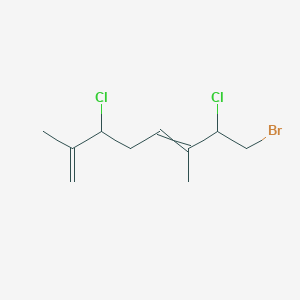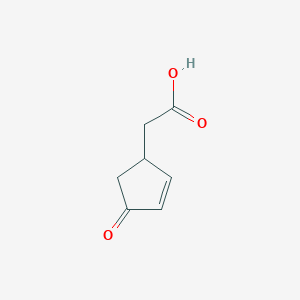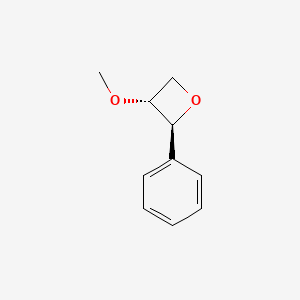
(2S,3R)-3-methoxy-2-phenyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-methoxy-2-phenyloxetane is a chiral oxetane derivative with a methoxy group and a phenyl group attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-methoxy-2-phenyloxetane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral epoxide with a phenyl Grignard reagent, followed by methoxylation to introduce the methoxy group. The reaction conditions often include the use of anhydrous solvents and low temperatures to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of various organic compounds, including oxetane derivatives .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-methoxy-2-phenyloxetane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The phenyl group can be reduced to a cyclohexyl group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., NaBr) and amines (e.g., NH3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of various substituted oxetanes.
Scientific Research Applications
(2S,3R)-3-methoxy-2-phenyloxetane has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-3-methoxy-2-phenyloxetane involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The methoxy and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methoxy-2-phenyloxetane: Unique due to its specific stereochemistry and functional groups.
(2S,3R)-3-methylglutamate: Another chiral compound with biological significance.
(2S,3R)-tartaric acid: Known for its meso form and optical activity.
Uniqueness
This compound stands out due to its combination of a methoxy group and a phenyl group on the oxetane ring, which imparts unique chemical and physical properties. Its specific stereochemistry also makes it valuable for applications requiring high enantioselectivity.
Properties
CAS No. |
74824-91-2 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2S,3R)-3-methoxy-2-phenyloxetane |
InChI |
InChI=1S/C10H12O2/c1-11-9-7-12-10(9)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10+/m1/s1 |
InChI Key |
XKXIPCZUMROHPC-ZJUUUORDSA-N |
Isomeric SMILES |
CO[C@@H]1CO[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
COC1COC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


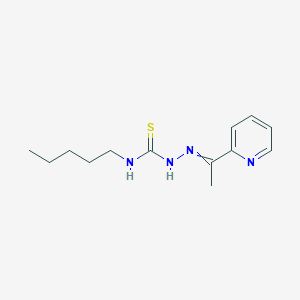







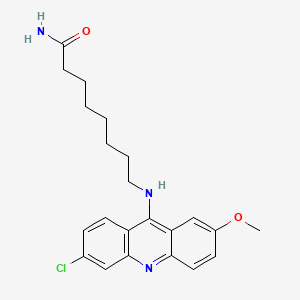

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

